molecular formula C17H25ClN2O4 B13209007 2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide CAS No. 790263-79-5

2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide

Cat. No.: B13209007
CAS No.: 790263-79-5
M. Wt: 356.8 g/mol
InChI Key: ALZZKNXHCOMPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound with the molecular formula C17H25ClN2O4. It is known for its unique chemical structure, which includes a morpholine ring and diethoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and diethoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

790263-79-5

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide

InChI

InChI=1S/C17H25ClN2O4/c1-4-23-15-11-14(20-6-8-22-9-7-20)16(24-5-2)10-13(15)19-17(21)12(3)18/h10-12H,4-9H2,1-3H3,(H,19,21)

InChI Key

ALZZKNXHCOMPGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C(C)Cl)OCC)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.